Boc-freidinger'S lactam
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Overview
Description
Boc-Freidinger’s lactam: is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. It is a conformationally restricted dipeptide peptidomimetic, often used in the study of proteomics and peptide-based drug design . The compound’s molecular formula is C15H26N2O5, and it has a molecular weight of 314.38 .
Mechanism of Action
Target of Action
Boc-Freidinger’s lactam, like other beta-lactams, primarily targets bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These PBPs are enzymes that catalyze the formation of peptide cross-links during the synthesis of peptidoglycan, a core component of the bacterial cell wall .
Mode of Action
The mode of action of Boc-Freidinger’s lactam involves its interaction with its target PBPs. The beta-lactam ring of the compound mimics the D-Ala-D-Ala peptide terminus that serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis . This allows the compound to bind tightly to the transpeptidase active site, inhibiting cell wall synthesis . The inhibition of cell wall synthesis can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell .
Biochemical Pathways
The action of Boc-Freidinger’s lactam affects the peptidoglycan synthesis pathway in bacteria. By inhibiting the PBPs, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, a critical component of the bacterial cell wall . This disruption can lead to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Pharmacokinetics
These studies suggest that the pharmacokinetics of beta-lactams can vary significantly depending on factors such as age, disease state, and individual patient characteristics . For instance, it has been found that achieving aggressive pharmacokinetic/pharmacodynamic (PK/PD) targets can be associated with higher clinical cure rates .
Result of Action
The primary result of Boc-Freidinger’s lactam action is the inhibition of bacterial cell wall synthesis. This can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell . Furthermore, the inhibition of cell wall synthesis can make the bacteria more susceptible to the immune response and other antibiotics .
Action Environment
The action, efficacy, and stability of Boc-Freidinger’s lactam, like other beta-lactams, can be influenced by various environmental factors. These can include the presence of other antibiotics, the pH of the environment, and the presence of beta-lactamase enzymes produced by bacteria that can inactivate beta-lactams . Understanding these factors is crucial for optimizing the use of Boc-Freidinger’s lactam and other beta-lactams in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Freidinger’s lactam can be synthesized through several methods. One common approach involves the reaction of 1-pyrrolidineacetic acid with tert-butoxycarbonyl (Boc) protected amino acids. The synthesis typically involves the following steps:
Formation of the Intermediate: The reaction starts with the formation of an intermediate by reacting 1-pyrrolidineacetic acid with Boc-protected amino acids under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the lactam ring. This step often requires the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Boc-Freidinger’s lactam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Boc-Freidinger’s lactam undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Oxidation and Reduction: Boc-Freidinger’s lactam can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The lactam ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization often requires the use of coupling agents like HBTU and bases such as DIPEA.
Major Products: The major products formed from these reactions include various substituted lactams, oxidized or reduced derivatives, and more complex cyclic structures .
Scientific Research Applications
Boc-Freidinger’s lactam has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is employed in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Medicine: Boc-Freidinger’s lactam is used in drug design and development, particularly in the creation of protease inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of pharmaceuticals and as a reagent in various chemical processes
Comparison with Similar Compounds
Freidinger’s Lactam: A similar compound with a different protecting group.
N-Boc-Freidinger’s Lactam: Another variant with a different Boc-protected amino acid.
Other β-Lactams: Compounds like penicillins and cephalosporins, which also contain a β-lactam ring
Uniqueness: Boc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and specificity in binding to target proteins. This property distinguishes it from other β-lactams and makes it particularly useful in the design of peptidomimetics and protease inhibitors .
Properties
IUPAC Name |
(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAFDMYUYIYLC-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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